molecular formula C20H16N4O5 B2513986 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034506-60-8

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2513986
CAS No.: 2034506-60-8
M. Wt: 392.371
InChI Key: NKCWUIMURLPLRI-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O5 and its molecular weight is 392.371. The purity is usually 95%.
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Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure combining a chromene moiety with an oxadiazole and a pyridine ring. The presence of these functional groups suggests diverse interactions with biological targets, which may contribute to its therapeutic potential.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth.
  • Anticancer Activity : Some studies suggest that compounds similar to this compound can inhibit cancer cell proliferation. This effect is likely mediated through apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Anti-inflammatory Effects : The oxadiazole ring in the structure is known for its potential anti-inflammatory properties. Research indicates that such compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation and survival in pathogenic organisms and cancer cells.
  • Receptor Modulation : The compound might interact with receptors involved in signaling pathways that regulate inflammation and immune responses.

Anticancer Activity

A study conducted on a series of chromene derivatives showed promising results against various cancer cell lines. The compound demonstrated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Induction of apoptosis
MCF7 (Breast)10.0Cell cycle arrest at G1 phase
A549 (Lung)15.0Inhibition of angiogenesis

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antimicrobial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The results indicate that the compound's structural features contribute to its effectiveness against various pathogens .

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c1-2-27-16-8-7-13(10-21-16)18-23-17(29-24-18)11-22-19(25)14-9-12-5-3-4-6-15(12)28-20(14)26/h3-10H,2,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCWUIMURLPLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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